Delfaprazine
Overview
Description
Delfaprazine is a selective serotonin reuptake inhibitor (SSRI) that has been found to have potential therapeutic effects for various psychiatric disorders. It was first synthesized in 1993 and has since undergone extensive scientific research to determine its efficacy and safety.
Scientific Research Applications
Efficacy and adverse effects of atypical antipsychotics for dementia : This meta-analysis studied the efficacy and adverse events of atypical antipsychotics like aripiprazole, olanzapine, quetiapine, and risperidone for treating delusions, aggression, and agitation in Alzheimer's disease and other dementias. While they found some efficacy for aripiprazole and risperidone, they highlighted concerns about adverse events and emphasized the importance of considering the medical need and alternatives before prescribing these medications (Schneider, Dagerman, & Insel, 2006).
An open trial of aripiprazole for the treatment of delirium in hospitalized cancer patients : This study examined the efficacy and safety of aripiprazole for treating delirium in hospitalized cancer patients. They observed significant improvement and resolution of delirium with aripiprazole treatment, suggesting its effectiveness and safety in this context (Boettger & Breitbart, 2011).
Systematic Review of Antipsychotics for the Treatment of Hospital-Associated Delirium in Medically or Surgically Ill Patients : This review aimed to determine which antipsychotic is most effective and safe for treating delirium in medically or surgically ill patients. It concluded that both atypical and typical antipsychotics are effective and generally well tolerated for this purpose, with oral haloperidol associated with more frequent extrapyramidal side effects (Lacasse, Perreault, & Williamson, 2006).
properties
IUPAC Name |
1-(2-benzyl-5-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-8-17(14-16-5-3-2-4-6-16)18(13-15)20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCHNSGPIXBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151925 | |
Record name | Delfaprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117827-81-3 | |
Record name | Delfaprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117827813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delfaprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELFAPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YTS68E0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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